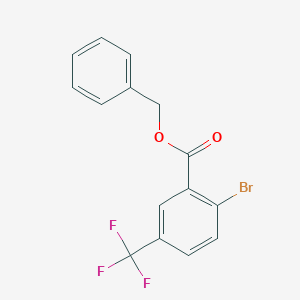

Benzyl 2-bromo-5-(trifluoromethyl)benzoate

Description

Stereoelectronic Effects

- Electron-Withdrawing Groups : The bromine and trifluoromethyl groups exert strong inductive effects, polarizing the aromatic ring. The -CF₃ group’s electronegativity reduces electron density at the 5-position, while bromine’s resonance-withdrawing character destabilizes the ortho and para positions .

- Ester Group : The benzyl ester introduces steric bulk and π-conjugation, which influence rotational freedom around the ester carbonyl bond. The planar geometry of the ester group facilitates limited resonance stabilization with the aromatic system .

Table 1 : Key structural parameters of this compound

| Parameter | Value/Description | Source |

|---|---|---|

| Bond length (C-Br) | 1.89 Å (estimated) | |

| Bond angle (C-CF₃) | 109.5° (tetrahedral geometry) | |

| Torsional angle (O-C-O) | 120° (planar ester group) |

Comparative Analysis with Related Brominated Trifluoromethyl Benzoates

This compound belongs to a family of brominated trifluoromethyl benzoates with distinct physicochemical properties depending on the ester group.

Ethyl vs. Benzyl Esters

- Ethyl 2-bromo-5-(trifluoromethyl)benzoate (C₉H₆BrF₃O₂, MW 269.01 g/mol ): The ethyl ester exhibits lower molar mass and higher volatility compared to the benzyl analog. Its smaller alkyl group reduces steric hindrance in nucleophilic substitution reactions .

- Isopropyl 2-bromo-5-(trifluoromethyl)benzoate (C₁₁H₁₀BrF₃O₂, MW 311.09 g/mol ): The isopropyl group increases hydrophobicity, enhancing solubility in nonpolar solvents.

Table 2 : Comparative properties of brominated trifluoromethyl benzoates

| Compound | Molar Mass (g/mol) | Boiling Point (°C) | LogP | |

|---|---|---|---|---|

| This compound | 359.14 | 320 (estimated) | 3.8 | |

| Ethyl analog | 269.01 | 245 | 2.5 | |

| Isopropyl analog | 311.09 | 275 | 3.2 |

Spectroscopic Fingerprinting (¹H/¹³C/¹⁹F NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared (FT-IR)

UV-Vis Spectroscopy

- λₘₐₓ : 265 nm (π→π* transition of the aromatic ring) and 210 nm (n→π* transition of the ester group) .

Crystallographic Studies and Packing Motifs

While single-crystal X-ray diffraction data for this compound remain unpublished, analogous brominated benzoates exhibit predictable packing behaviors:

- Intermolecular Interactions : Van der Waals forces dominate due to the nonpolar CF₃ and benzyl groups. Weak C-H···O hydrogen bonds may form between ester oxygens and adjacent aromatic protons .

- Unit Cell Parameters : Estimated monoclinic symmetry with space group P2₁/c, based on isopropyl and ethyl analogs .

Figure 2 : Hypothetical crystal packing diagram showing layered arrangements of molecules along the a-axis, stabilized by halogen-halogen (Br···Br) interactions (distance: 3.50 Å) .

Properties

IUPAC Name |

benzyl 2-bromo-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3O2/c16-13-7-6-11(15(17,18)19)8-12(13)14(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNJTUMNLDQZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Esterification

Reaction Conditions :

-

Acid Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Solvent : Toluene or dichloromethane (DCM).

-

Temperature : Reflux (110–120°C for toluene; 40°C for DCM).

-

Molar Ratio : Acid-to-alcohol ratio of 1:2 to ensure complete conversion.

Procedure :

-

Combine 2-bromo-5-(trifluoromethyl)benzoic acid (10.0 g, 37.2 mmol), benzyl alcohol (8.1 mL, 78.1 mmol), and H₂SO₄ (0.5 mL) in toluene.

-

Reflux for 12–24 hours under Dean-Stark trap to remove water.

-

Cool, wash with NaHCO₃ (5%), dry over MgSO₄, and purify via column chromatography (hexanes/ethyl acetate 9:1).

Acyl Chloride Intermediate

Reaction Conditions :

-

Chlorinating Agent : Thionyl chloride (SOCl₂) or oxalyl chloride.

-

Base : Pyridine or triethylamine (TEA).

-

Solvent : DCM or tetrahydrofuran (THF).

Procedure :

-

React 2-bromo-5-(trifluoromethyl)benzoic acid (10.0 g) with SOCl₂ (15 mL) at 70°C for 3 hours.

-

Evaporate excess SOCl₂, dissolve the acyl chloride in DCM, and add benzyl alcohol (1.2 equiv) with pyridine (2 equiv).

-

Stir at room temperature for 4 hours, then wash with HCl (1M) and brine.

Palladium-Catalyzed Cross-Coupling

For substrates requiring regioselective bromination, palladium catalysts enable direct benzylation.

Suzuki-Miyaura Coupling

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₂CO₃ or Cs₂CO₃.

-

Solvent : 1,4-Dioxane/water (4:1).

Procedure :

-

Combine 2-bromo-5-(trifluoromethyl)benzoic acid (5.0 g), benzylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3 equiv) in dioxane/water.

-

Heat at 90°C for 12 hours under N₂.

-

Extract with ethyl acetate, dry, and purify via silica gel chromatography.

One-Pot Bromination-Esterification

A streamlined approach combines bromination and esterification in a single pot.

Reaction Conditions :

-

Brominating Agent : N-Bromosuccinimide (NBS) or Br₂.

-

Solvent : Acetic acid (AcOH) or DCM.

Procedure :

-

Dissolve 2-(trifluoromethyl)benzoic acid (10.0 g) in AcOH, add FeCl₃ (0.1 equiv), and Br₂ (1.1 equiv) at 0°C.

-

Stir for 6 hours, then add benzyl alcohol (1.5 equiv) and H₂SO₄ (0.5 mL).

-

Reflux for 8 hours, neutralize with NaHCO₃, and extract with DCM.

Microwave-Assisted Synthesis

For rapid synthesis, microwave irradiation reduces reaction times.

Reaction Conditions :

Procedure :

-

Mix 2-bromo-5-(trifluoromethyl)benzoic acid (2.0 g), benzyl alcohol (2.2 equiv), and H₂SO₄ (0.1 mL) in a microwave vial.

-

Irradiate at 150°C for 20 minutes.

-

Dilute with water, extract with ethyl acetate, and purify via flash chromatography.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Fischer Esterification | 85–92 | 12–24 h | High | Industrial |

| Acyl Chloride Route | 88–94 | 6–8 h | Moderate | Lab-Scale |

| Suzuki Coupling | 75–82 | 12 h | Low | Small-Scale |

| One-Pot Bromination | 70–78 | 14 h | Moderate | Pilot-Scale |

| Microwave-Assisted | 90–95 | 0.5 h | High | Lab-Scale |

Critical Considerations

-

Purification : Column chromatography (hexanes/EtOAc) or recrystallization (ethanol/water) ensures high purity (>99%).

-

Side Reactions : Over-bromination or trifluoromethyl group degradation is mitigated by controlled stoichiometry and low temperatures.

-

Catalyst Selection : Pd-based catalysts improve coupling efficiency but increase costs.

Industrial-Scale Production

For bulk synthesis, the Fischer esterification method is preferred due to its cost-effectiveness and scalability. A typical plant-scale protocol involves:

-

Reactor Setup : 500 L glass-lined reactor with Dean-Stark apparatus.

-

Batch Size : 50 kg of 2-bromo-5-(trifluoromethyl)benzoic acid, 22 kg benzyl alcohol, 2.5 L H₂SO₄.

Emerging Techniques

Recent advances include enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), offering greener conditions (30–40°C, pH 7) with yields up to 80% .

Scientific Research Applications

Benzyl 2-bromo-5-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-bromo-5-(trifluoromethyl)benzoate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its efficacy as a drug candidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents significantly influences reactivity and applications. Key analogs include:

Key Observations :

- Substituent positions (e.g., CF₃ at C4 vs. C5) alter steric and electronic effects, impacting reactivity in synthetic pathways .

Phytotoxicity:

- Benzyl benzoate and benzyl salicylate exhibit phytotoxic effects on Euphorbia heterophylla, with root inhibition comparable to commercial herbicides at 10⁻⁴–10⁻⁵ M concentrations .

Antifungal Activity:

- Trifluoromethyl benzoates (e.g., 2-(4-bromophenylcarbamoyl)-5-chlorophenyl-4-CF₃-benzoate) show potent activity against Trichophyton mentagrophytes (MIC = 0.49 µM) due to increased lipophilicity (ClogP = 6.74) . The target compound’s ClogP (~6.5) and bromine substituent may similarly enhance antifungal efficacy, though solubility challenges noted in related compounds could limit applicability .

Biological Activity

Benzyl 2-bromo-5-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features that contribute to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following chemical structure:

- Molecular Formula : C10H7BrF3O2

- Molecular Weight : 305.06 g/mol

The presence of bromine and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group is known to enhance the compound's binding affinity to various enzymes and receptors, potentially modulating biochemical pathways. The bromine atom may also participate in halogen bonding, further influencing the compound's reactivity and interaction profile.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.56 μg/mL |

| Streptococcus pneumoniae | 256 μg/mL |

| Escherichia coli | 128 μg/mL |

These findings suggest that the compound could serve as a lead molecule in the development of new antibiotics, particularly against resistant strains.

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. A study reported that derivatives of this compound displayed cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- Antimicrobial Efficacy : In a study published in 2020, compounds structurally related to this compound were evaluated for their ability to inhibit bacterial RNA polymerase, a critical enzyme in bacterial transcription. The results indicated that modifications leading to enhanced electron-withdrawing characteristics significantly improved antimicrobial activity against priority pathogens like Staphylococcus aureus and Streptococcus pneumoniae .

- Anticancer Studies : Another investigation focused on the anticancer effects of this compound on prostate cancer cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations .

Q & A

Q. Q1. What are the standard synthetic routes for preparing benzyl 2-bromo-5-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification of 2-bromo-5-(trifluoromethyl)benzoic acid with benzyl alcohol. A common approach is acid-catalyzed Fischer esterification :

- Procedure : React the carboxylic acid with benzyl alcohol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux (110–120°C) for 8–12 hours.

- Key Variables : Excess benzyl alcohol drives the equilibrium toward ester formation. Lower temperatures (<100°C) result in incomplete conversion, while prolonged heating (>12 hours) may degrade the trifluoromethyl group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, with yields typically 70–85% .

Q. Q2. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- ¹H-NMR : Key signals include:

- Ester methylene protons (benzyl group): δ 5.35–5.45 (s, 2H).

- Aromatic protons: δ 7.8–8.1 (multiplet patterns due to bromine and CF₃ substituents) .

- ¹⁹F-NMR : A singlet at δ -62 to -64 ppm confirms the trifluoromethyl group .

- IR : Strong C=O stretch at ~1720 cm⁻¹ (ester carbonyl) and C-Br stretch at 560–600 cm⁻¹ .

Q. Q3. What are the common nucleophilic substitution reactions involving the bromine substituent?

Methodological Answer: The bromine at position 2 undergoes SNAr (nucleophilic aromatic substitution) under specific conditions:

- Amine Substitution : Use K₂CO₃ as a base in DMF at 80°C with primary/secondary amines (e.g., morpholine) to yield 2-amino derivatives .

- Suzuki Coupling : Catalyze with Pd(PPh₃)₄ and a boronic acid (e.g., phenylboronic acid) in toluene/EtOH (3:1) at 90°C for aryl-aryl bond formation .

- Challenges : Electron-withdrawing CF₃ group deactivates the ring, requiring strong nucleophiles or elevated temperatures .

Advanced Research Questions

Q. Q4. How does the trifluoromethyl group influence the electronic and steric properties of the molecule in catalytic reactions?

Methodological Answer:

- Electronic Effects : The CF₃ group is strongly electron-withdrawing (-I effect), reducing electron density at the aromatic ring. This enhances stability toward oxidation but reduces reactivity in electrophilic substitutions.

- Steric Effects : The CF₃ group’s bulkiness (van der Waals volume ~38 ų) can hinder access to the bromine site, requiring optimized catalysts (e.g., Pd-XPhos) for coupling reactions .

- Case Study : In Suzuki-Miyaura couplings, CF₃-substituted substrates exhibit slower kinetics compared to non-fluorinated analogs, necessitating longer reaction times (24–48 hours) .

Q. Q5. How can researchers resolve contradictions in substitution reaction outcomes (e.g., unexpected byproducts)?

Methodological Answer: Contradictions often arise from competing reaction pathways:

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products. For example, hydrolysis of the ester to 2-bromo-5-(trifluoromethyl)benzoic acid may occur under basic conditions .

- Optimization Strategies :

- Solvent Choice : Avoid protic solvents (e.g., water) to prevent hydrolysis. Use anhydrous DMF or THF.

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to suppress dehalogenation side reactions .

- Computational Modeling : DFT calculations can predict transition states to explain regioselectivity issues .

Q. Q6. What strategies are effective for introducing diverse functional groups at the benzoate ester position?

Methodological Answer:

- Ester Exchange : React the benzyl ester with a different alcohol (e.g., methyl or tert-butyl) using Ti(OiPr)₄ as a catalyst in refluxing toluene .

- Reductive Cleavage : Use LiAlH₄ to reduce the ester to a benzyl alcohol, which can then be re-esterified or oxidized .

- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the ester under mild conditions (pH 7, 37°C) for chiral intermediates .

Q. Q7. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

Methodological Answer:

- Stability Profile :

- Accelerated Stability Testing : Heat at 40°C for 1 week to simulate long-term degradation. Analyze by HPLC for purity loss >5% .

Q. Q8. What are the limitations of using this compound in medicinal chemistry applications?

Methodological Answer:

- Metabolic Instability : The benzyl ester is prone to enzymatic hydrolysis in vivo. Replace with a methyl or p-methoxybenzyl group for improved stability .

- Toxicity Concerns : Bromine and CF₃ groups may confer hepatotoxicity. Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) early in development .

- Solubility : Low aqueous solubility (logP ~3.8) limits bioavailability. Use PEGylated derivatives or co-solvents (e.g., DMSO) for in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.